molecular formula C10H13ClN2O2 B2809317 2-[3-(2-Chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide CAS No. 847934-04-7

2-[3-(2-Chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide

Cat. No. B2809317
CAS RN: 847934-04-7
M. Wt: 228.68
InChI Key: JLKLWXKKPVIWCQ-UHFFFAOYSA-N
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Description

The compound “2-[3-(2-Chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide” is a chlorinated organic compound with a molecular formula of C10H13ClN2O2 and a molecular weight of 228.68 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride . This reaction is selective at the acyl carbon (C=O) atom, reflecting the substantially greater reactivity of nucleophiles with acid chlorides relative to alkyl .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[3-(2-Chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide” are not detailed in the search results, it’s worth noting that pyrrolidine derivatives are often involved in various chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Synthesis and Process Development

Synthesis of T2288 : A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, showcases a methodological approach to producing compounds with potential therapeutic uses (Guillaume et al., 2003).

Crystal Structure and Biological Activity

Crystal Structure Analysis : The crystal structure of a specific acetamide derivative was characterized, demonstrating the importance of structural analysis in understanding the properties and potential applications of new compounds (Hu Jingqian et al., 2016).

Anticancer Activities

Evaluation of Anticancer Activities : Compounds synthesized from chloroacetamide derivatives were tested for anticancer activities against various human tumor cell lines, revealing potential therapeutic applications (Duran & Demirayak, 2012).

Antimicrobial and Anticancer Potency

Synthesis and Evaluation of Biological Potency : A study on the synthesis of acetamide derivatives and their evaluation for in vitro antimicrobial and anticancer activities, as well as molecular docking studies, illustrates the compound's potential in drug development (Mehta et al., 2019).

Synthetic Methodologies

New Synthetic Approaches : Research on the preparation of chloroacetamides and their application in synthesizing various biologically active compounds highlights innovative methods in organic synthesis (Meshcheryakova, 2014).

Anticonvulsant Agents

Synthesis and Pharmacological Evaluation : The development of S-acetamide derivatives of thiopyrimidine as anticonvulsant agents emphasizes the role of such compounds in addressing neurological disorders (Severina et al., 2020).

properties

IUPAC Name

2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-6-3-8(9(14)4-11)7(2)13(6)5-10(12)15/h3H,4-5H2,1-2H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKLWXKKPVIWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC(=O)N)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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